molecular formula C4H8FNO3 B018676 4-Fluorothreonine CAS No. 102130-93-8

4-Fluorothreonine

Cat. No.: B018676
CAS No.: 102130-93-8
M. Wt: 137.11 g/mol
InChI Key: GTFWIYJIEXNAOL-GBXIJSLDSA-N
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Description

4-Fluorothreonine is a naturally occurring fluorinated amino acid. It was first identified in 1986 from the soil bacterium Streptomyces cattleya. This compound is unique as it is the only naturally occurring fluorinated amino acid discovered so far.

Mechanism of Action

The enzyme FTaseMA is a Zn2±dependent enzyme, the first example of a pyridoxal phosphate (PLP) enzyme family fused with a metal-binding domain carrying out a distinct catalytic role . The active site of the A domain has a historical reminiscent feature in metal-dependent aldolases .

Future Directions

The enzyme FTaseMA, involved in the biosynthesis of 4-FT, shows considerable substrate plasticity, giving the prospect of new chemo-enzymatic applications . This suggests potential future directions in the exploration and application of this enzyme in the production of various β-hydroxy-α-amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorothreonine can be synthesized through a chemoenzymatic process involving the enzyme this compound transaldolase. This enzyme catalyzes the reaction between L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde. The enzyme displays considerable substrate plasticity, allowing for the generation of various β-hydroxy-α-amino acids with different functionalities at the C4 position .

Industrial Production Methods: The industrial production of this compound involves the overexpression and biochemical characterization of this compound transaldolase from Streptomyces species. This enzyme is a Zn2±dependent enzyme and is the first example of a pyridoxal phosphate enzyme family fused with a metal-binding domain carrying out a distinct catalytic role .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothreonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the defluorination of this compound by threonine deaminase, which generates 4-hydroxy-α-ketobutyrate .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include fluoroacetaldehyde and L-threonine. The reactions typically occur under mild conditions, facilitated by specific enzymes such as this compound transaldolase and threonine deaminase .

Major Products: The major products formed from the reactions involving this compound include acetaldehyde and 4-hydroxy-α-ketobutyrate .

Comparison with Similar Compounds

Uniqueness: 4-Fluorothreonine is unique due to its natural occurrence and its role as the only naturally occurring fluorinated amino acid.

Properties

IUPAC Name

(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFWIYJIEXNAOL-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144678
Record name 4-Fluorothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102130-93-8
Record name Threonine, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102130-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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